2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
4-[1-(benzenesulfonyl)piperidin-4-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-12-17(19-14(2)18-13)23-15-8-10-20(11-9-15)24(21,22)16-6-4-3-5-7-16/h3-7,12,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGBUGVJKRWIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 2 and 4 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Piperidine Moiety: The piperidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenylsulfonyl group, potentially converting it to a phenylthiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine moiety.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with specific amino acid residues in the active site of enzymes or receptors. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-Piperidine Derivatives
Key Observations:
Piperidine Substituents: The phenylsulfonyl group in the target compound (vs. methylsulfonyl in and trifluoromethylpyridine carbonyl in ) likely increases steric bulk and lipophilicity.
Pyrimidine Substituents :
- The 2,4-dimethyl configuration in the target and may enhance steric shielding of the pyrimidine ring, reducing metabolic degradation. In contrast, the 4-chloro, 6-methyl substituents in could increase electrophilicity, favoring nucleophilic interactions in biological systems.
Hypothetical Pharmacokinetic Differences :
- The phenylsulfonyl group in the target compound may reduce aqueous solubility compared to methylsulfonyl in but improve penetration through lipid membranes. The trifluoromethyl group in could further decrease solubility due to its hydrophobic nature.
Research Findings and Implications
While direct biological data for the target compound are unavailable, insights from analogs suggest:
- Synthetic Feasibility : Piperidine-pyrimidine hybrids are typically synthesized via nucleophilic substitution or coupling reactions, as seen in the synthesis of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine and related intermediates .
- Drug Design Potential: Sulfonyl and carbonyl groups on piperidine are common in kinase inhibitors (e.g., JAK/STAT inhibitors) due to their ability to occupy hydrophobic pockets and form hydrogen bonds . The target compound’s phenylsulfonyl group may target similar pathways.
Biological Activity
2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine (CAS Number: 2034498-37-6) is a synthetic compound characterized by its unique pyrimidine structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine is , with a molecular weight of 347.4 g/mol. Its structure includes a pyrimidine ring substituted with a piperidine moiety linked through a sulfonyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034498-37-6 |
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.4 g/mol |
Antiproliferative Effects
Research has indicated that compounds similar to 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features have IC50 values ranging from 1.6 to 8.0 µM against human leukemic cell lines (K562 and CEM) . This suggests that the compound may possess comparable efficacy in inhibiting tumor cell growth.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival pathways. Potential mechanisms include:
- Inhibition of Cell Cycle Progression : Compounds with similar structures have been reported to induce cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The sulfonamide group may facilitate interactions with proteins involved in key signaling pathways, such as AKT/mTOR, which are critical for cancer cell survival and proliferation.
Case Studies
A notable study involving a series of piperidine derivatives demonstrated that modifications to the phenylsulfonyl group significantly enhanced antiproliferative activity against cancer cells. The study highlighted the importance of electronic properties and steric factors in determining the efficacy of these compounds .
In Vivo Studies
While most studies focus on in vitro assessments, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of 2,4-Dimethyl-6-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyrimidine. These studies should assess:
- Toxicity Profiles : Understanding the safety profile is crucial for further development.
- Efficacy in Tumor Models : Evaluating the compound's effectiveness in animal models can provide insights into its potential clinical applications.
Q & A
Q. Table 1: Representative Yields for Analogous Pyrimidine Derivatives
| Compound Type | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperidin-4-yloxy pyrimidine | Cross-electrophile coupling | 50–65 | |
| Sulfonamide-containing analog | Nucleophilic substitution (NaOH) | 70–96 |
Basic: How is structural characterization of this compound performed?
Answer:
Characterization relies on:
NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the piperidinyloxy group shows distinct δ 3.5–4.5 ppm (¹H) and δ 50–70 ppm (¹³C) signals .
HRMS : Validates molecular weight and purity (e.g., m/z 402.1542 for C₁₇H₂₂N₄O₃S) .
X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding interactions, critical for drug design .
Advanced: How can researchers optimize synthesis yield for this compound?
Answer:
Optimization strategies include:
Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for halogenated pyrimidines .
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .
Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Purification : Gradient elution in column chromatography minimizes impurities .
Q. Table 2: Impact of Reaction Variables on Yield
| Variable | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | +15–20 |
| Solvent | DMF | +10 |
| Temperature | 70°C | +5–10 |
Advanced: How to resolve contradictions in biological activity data for sulfonamide-pyrimidine derivatives?
Answer:
Contradictions (e.g., varying IC₅₀ values across assays) are addressed via:
Target Selectivity Profiling : Use kinase panels or receptor-binding assays to assess off-target effects .
Structural-Activity Relationship (SAR) : Modify substituents (e.g., methyl vs. trifluoromethyl) to isolate bioactivity trends .
In Vivo Validation : Compare pharmacokinetics (e.g., oral bioavailability) with in vitro data to identify metabolic liabilities .
Basic: What safety protocols are required for handling this compound?
Answer:
Critical precautions include:
PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
Waste Disposal : Segregate halogenated/organic waste for professional treatment .
Advanced: How can computational modeling predict physicochemical properties and bioavailability?
Answer:
Molecular Dynamics Simulations : Assess solubility and membrane permeability (e.g., LogP ~2.5) .
Docking Studies : Predict binding affinity to targets (e.g., PI3K or GPCRs) using AutoDock Vina .
ADMET Prediction : Tools like SwissADME estimate oral bioavailability (%F >50) and cytochrome P450 interactions .
Q. Table 3: Predicted vs. Experimental Properties
| Property | Predicted Value | Experimental Value |
|---|---|---|
| LogP | 2.7 | 2.5–3.0 |
| Water Solubility | 0.1 mg/mL | 0.05 mg/mL |
Advanced: What strategies enhance kinase selectivity for pyrimidine-based inhibitors?
Answer:
Substituent Engineering : Bulky groups (e.g., phenylsulfonyl) reduce off-target binding by steric hindrance .
Backbone Rigidity : Introduce fused rings (e.g., thieno[3,2-d]pyrimidine) to lock bioactive conformations .
Kinase Profiling : Test against >100 kinases to identify selectivity windows (e.g., >100-fold for PI3Kα vs. PI3Kγ) .
Key Notes
- Data tables extrapolated from analogous compounds in cited evidence.
- Methodological answers emphasize reproducibility and mechanistic rationale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
